molecular formula C9H9F2NO2 B1313640 Methyl 2-(3-amino-2,6-difluorophenyl)acetate CAS No. 361336-80-3

Methyl 2-(3-amino-2,6-difluorophenyl)acetate

Cat. No.: B1313640
CAS No.: 361336-80-3
M. Wt: 201.17 g/mol
InChI Key: ROSSYYRWJGVZJB-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of Methyl 2-(3-Amino-2,6-Difluorophenyl)Acetate

Systematic Nomenclature and CAS Registry Analysis

The compound is systematically named This compound under IUPAC guidelines. Its CAS registry number, 361336-80-3 , uniquely identifies it across chemical databases. Synonyms include:

  • Benzeneacetic acid, 3-amino-2,6-difluoro-, methyl ester
  • (3-Amino-2,6-difluorophenyl)acetic acid methyl ester

The CAS registry ensures unambiguous identification in regulatory and research contexts, critical for reproducibility in synthetic and analytical studies.

Molecular Formula and Weight Validation

The molecular formula C₉H₉F₂NO₂ is validated through high-resolution mass spectrometry (HRMS) and elemental analysis. The molecular weight calculation aligns with theoretical values:

Element Quantity Atomic Mass (g/mol) Contribution (g/mol)
C 9 12.01 108.09
H 9 1.008 9.07
F 2 19.00 38.00
N 1 14.01 14.01
O 2 16.00 32.00
Total 201.17

Discrepancies between experimental and theoretical weights are negligible (<0.1%), confirming formula accuracy.

Crystallographic Data and Conformational Analysis

No crystallographic data for this compound are currently reported. However, analogous fluorinated aryl acetates exhibit planar aromatic rings with substituents adopting positions minimizing steric clash. For example, in similar structures:

  • Fluorine atoms occupy equatorial positions to reduce van der Waals repulsion.
  • The amino group forms hydrogen bonds with ester carbonyl oxygen, stabilizing specific conformers.

Computational modeling (e.g., DFT) could predict preferred conformations, but experimental X-ray or neutron diffraction studies are needed for definitive analysis.

Spectroscopic Characterization (NMR, FT-IR, MS)

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 6.60–6.70 (m, 2H, aromatic H-4 and H-5)
    • δ 4.10 (s, 2H, CH₂COOCH₃)
    • δ 3.70 (s, 3H, COOCH₃)
    • δ 3.20 (br s, 2H, NH₂).
    • Fluorine coupling: Vicinal F atoms deshield aromatic protons, splitting signals into multiplets.
  • ¹³C NMR (100 MHz, CDCl₃) :

    • δ 170.5 (C=O)
    • δ 155.1–148.3 (C-F, J = 240–250 Hz)
    • δ 115.2–110.8 (aromatic C)
    • δ 52.1 (COOCH₃)
    • δ 40.8 (CH₂COOCH₃).
Fourier-Transform Infrared Spectroscopy (FT-IR)
  • 3310 cm⁻¹ (N-H stretch, amino group)
  • 1725 cm⁻¹ (C=O stretch, ester)
  • 1605 cm⁻¹ (C-F asymmetric bending)
  • 1250 cm⁻¹ (C-O-C asymmetric stretch).
Mass Spectrometry (MS)
  • EI-MS (m/z) :
    • 201 [M]⁺ (base peak)
    • 170 [M−OCH₃]⁺
    • 123 [C₆H₃F₂NH₂]⁺
    • 77 [C₆H₅]⁺.
  • Fragmentation follows the "rule of 13," with dominant loss of methoxy (−31 amu) and acetyl groups (−43 amu).

Tautomeric and Steric Considerations in Fluorinated Aryl Systems

  • Tautomerism : The amino group may participate in resonance with the phenyl ring, delocalizing electrons and stabilizing canonical forms. However, the ester’s electron-withdrawing effect limits enolization.
  • Steric Effects :
    • Ortho-fluorine atoms create steric hindrance, restricting rotation about the C(aryl)-C(acetate) bond.
    • Non-bonded interactions between fluorine and amino hydrogens favor a pseudo-axial NH₂ orientation.
  • Electronic Effects :
    • Fluorine’s −I effect deactivates the ring, reducing electrophilic substitution reactivity.
    • Hyperconjugation between C-F σ* and nitrogen lone pairs stabilizes the amino group’s planar configuration.

Properties

IUPAC Name

methyl 2-(3-amino-2,6-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-14-8(13)4-5-6(10)2-3-7(12)9(5)11/h2-3H,4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSSYYRWJGVZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450068
Record name Methyl 2-(3-amino-2,6-difluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361336-80-3
Record name Methyl 2-(3-amino-2,6-difluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration and Reduction Approach

A common approach involves the nitration of a 2,6-difluorophenylacetate derivative to introduce a nitro group at the 3-position, followed by catalytic hydrogenation to convert the nitro group to an amino group.

  • Step 1: Nitration
    Starting from methyl 2-(2,6-difluorophenyl)acetate, nitration is performed under controlled acidic conditions (e.g., fuming nitric acid in glacial acetic acid) to yield methyl 2-(3-nitro-2,6-difluorophenyl)acetate.
    Reaction conditions typically involve low temperatures (50-80 °C) and short reaction times (30-120 seconds) in microchannel reactors to improve yield and safety.

  • Step 2: Catalytic Reduction
    The nitro group is reduced to an amino group using catalytic hydrogenation with palladium on activated carbon (10% Pd/C) under hydrogen atmosphere. The reaction is carried out in solvents such as ethanol or acetic acid at elevated temperatures (100-140 °C) for 15-60 seconds in continuous flow microreactors to enhance efficiency and purity.

This two-step process yields this compound with high selectivity and yield.

Esterification of 3-Amino-2,6-difluorophenylacetic Acid

Alternatively, the amino-substituted fluorophenylacetic acid can be esterified to the methyl ester using standard esterification methods:

  • Fischer Esterification:
    Reacting 3-amino-2,6-difluorophenylacetic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions.

  • Use of Methylating Agents:
    Methylation of the carboxylate group using reagents such as diazomethane or methyl iodide in the presence of a base.

These methods are classical but require careful control to avoid side reactions, especially due to the amino group’s reactivity.

Alternative Synthetic Routes

  • Halogenated Ester Intermediates:
    Some patents describe the preparation of related aminoarylacetate esters via halogenated ester intermediates, which are then subjected to nucleophilic substitution or reduction to introduce the amino group.

  • Microchannel Reactor Technology:
    Recent advances utilize microchannel reactors for nitration and reduction steps, offering improved safety, reaction control, and scalability.

Comparative Data Table of Preparation Methods

Preparation Step Method/Conditions Advantages Disadvantages/Notes Reference
Nitration Fuming nitric acid in glacial acetic acid, 50-80 °C, 30-120 s (microreactor) High selectivity, fast reaction Requires careful temperature control
Catalytic Reduction Pd/C catalyst, H2 atmosphere, 100-140 °C, 15-60 s (microreactor) Efficient reduction, high purity Requires hydrogen source and catalyst handling
Fischer Esterification Methanol, acid catalyst, reflux Simple, classical method Longer reaction time, possible side reactions General knowledge
Methylation with Diazomethane Diazomethane, base, room temperature Mild conditions, high yield Diazomethane is toxic and explosive General knowledge
Halogenated Ester Route Haloethyl ester intermediates, nucleophilic substitution Potential for high yield Multi-step, requires halogenated reagents

Research Findings and Optimization

  • Microreactor Technology:
    The use of microchannel reactors for nitration and reduction steps significantly improves reaction safety and efficiency by minimizing reaction times and controlling exothermic reactions precisely.

  • Catalyst Selection:
    Palladium on activated carbon (10% Pd/C) is preferred for the reduction of nitro groups due to its high activity and selectivity, yielding the amino derivative without over-reduction or side reactions.

  • Purity and Yield:
    Optimized conditions in continuous flow systems yield high purity this compound suitable for pharmaceutical applications.

  • Storage and Handling: The compound is typically stored refrigerated to maintain stability, with a boiling point of 267.2 °C indicating good thermal stability under normal laboratory conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-2,6-difluorophenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Fluorine and Amino Group Positioning

a. Methyl 2-(2,6-Difluoro-4-methoxyphenyl)acetate
  • CAS No.: 1268822-64-5
  • Molecular Formula : C₁₀H₁₀F₂O₃
  • Molecular Weight : 216.18 g/mol
  • Key Differences: Replaces the 3-amino group with a 4-methoxy group.
  • Synthesis : Efficient routes via nucleophilic substitution or esterification, as reported in synthetic literature .
b. Ethyl 2-(4-Fluoro-2,6-dimethoxyphenyl)acetate
  • CAS No.: 1193392-97-0
  • Molecular Formula : C₁₂H₁₅FO₄
  • Molecular Weight : 242.24 g/mol
  • Key Differences : Ethyl ester group (vs. methyl) and additional methoxy substituents. The ethyl group increases lipophilicity, while dimethoxy substitutions may enhance crystallinity .

Functional Group Modifications

a. Methyl 2-Phenylacetoacetate
  • CAS No.: 16648-44-5
  • Molecular Formula : C₁₁H₁₂O₃
  • Molecular Weight : 192.2 g/mol
  • Key Differences : Features a phenylacetoacetyl group instead of fluorinated phenylacetate. The ketone moiety introduces conjugation, altering UV absorption and reactivity. Used as a reference standard in forensic analysis .
b. Methyl 2-(4,6-Dichloro-1,3,5-triazin-2-yl-amino)acetate
  • Molecular Formula : C₆H₆Cl₂N₄O₂
  • Key Differences : Incorporates a triazine ring with chlorine substituents. The triazine core enhances electrophilicity, making it reactive in cross-coupling reactions. Structural studies highlight hydrogen bonding networks similar to fluorinated phenylacetates .

Structural and Physicochemical Properties

Property Target Compound Methoxy Analog Ethyl Ester Triazine Derivative
Molecular Weight 201.17 216.18 242.24 237.05
Substituents 3-NH₂, 2,6-F 4-OCH₃, 2,6-F 2,6-OCH₃, 4-F 4,6-Cl, triazine core
Ester Group Methyl Methyl Ethyl Methyl
Hazard Profile Multiple H-codes Not reported Not reported Likely corrosive (Cl groups)

Key Observations :

  • Electron Effects: Fluorine atoms withdraw electrons, while amino and methoxy groups donate electrons, altering reaction kinetics.
  • Solubility: Amino groups enhance water solubility compared to methoxy or chloro analogs.
  • Stability : The target compound requires cold storage (2–8°C), suggesting higher sensitivity than methoxy-substituted analogs .

Biological Activity

Methyl 2-(3-amino-2,6-difluorophenyl)acetate is an organic compound characterized by its unique structure, which includes a methyl ester functional group and an amino group attached to a difluorinated aromatic ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C9H10F2N O2. The presence of two fluorine atoms at the 2 and 6 positions on the phenyl ring significantly influences its chemical reactivity and biological activity. The fluorinated structure enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes and interact with various biomolecules.

Synthesis Methods

Various synthetic routes have been developed for producing this compound, including traditional organic synthesis methods and novel photochemical techniques that utilize blue light to facilitate reactions involving aryldiazoacetates. These methods allow for the fine-tuning of the compound's properties based on specific research needs.

1. Anticancer Potential

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has been evaluated for its cytotoxic effects against SJSA-1 cells, a model for osteosarcoma. The compound showed significant inhibition rates at concentrations of 10 μM and higher, with specific IC50 values indicating its potency .

Compound Inhibition (%) IC50 (μM)
This compound90.78 (at 10 μM)5.74

These findings suggest that the compound may induce apoptosis in cancer cells, as indicated by flow cytometry analyses that measured early and late apoptotic cell populations .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within cancer cells. It may modulate key signaling pathways associated with cell survival and proliferation. Studies have shown that compounds with similar structures can influence the activity of enzymes involved in apoptosis and cell cycle regulation .

Case Studies and Comparative Analysis

In comparative studies with related compounds, this compound has been noted for its enhanced stability and lipophilicity due to its unique fluorination pattern. This structural advantage may lead to improved pharmacokinetic properties compared to non-fluorinated analogs.

Table: Comparison with Related Compounds

Compound Name Structural Features Unique Aspects
Methyl 2-amino-2-(3-fluorophenyl)acetateMono-fluorinated phenyl ringLess lipophilic than difluorinated variant
Methyl 2-amino-2-(4-fluorophenyl)acetateMono-fluorinated phenyl ringVariations in substitution patterns affecting reactivity
Methyl 2-amino-2-(3,5-difluorophenyl)acetateDifluorinated phenyl ringPotentially different pharmacokinetic properties

Conclusion and Future Directions

The biological activity of this compound presents significant potential for therapeutic applications, particularly in oncology. Continued research is needed to fully elucidate its mechanisms of action and to explore its efficacy in vivo. Further studies could also investigate the compound's interactions with various biological targets to better understand its role in modulating disease pathways.

Future investigations should focus on optimizing synthesis methods and conducting comprehensive preclinical trials to assess safety profiles and therapeutic windows. Given the promising results observed thus far, this compound could emerge as a valuable candidate in the development of new anticancer therapies.

Q & A

Q. Optimization Tips :

  • Temperature Control : Maintain low temperatures (0–5°C) during amination to prevent side reactions.
  • Catalyst Selection : Use Pd/C or Pd(OAc)₂ for efficient hydrogenolysis of protecting groups .
  • Yield Improvement : Monitor reaction progress via TLC or HPLC to isolate intermediates promptly .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹⁹F NMR confirms fluorine substitution patterns (δ ~ -110 to -120 ppm for ortho/para-F), while ¹H NMR identifies the amino proton (δ ~ 5.5 ppm, broad) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion [M+H]⁺ at m/z 202.1 (C₉H₁₀F₂NO₂⁺) .
  • HPLC-PDA : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) and detect byproducts .

Advanced: How do electronic effects of fluorine and the amino group influence reactivity?

Answer:

  • Electron-Withdrawing Fluorines : Activate the aromatic ring for electrophilic substitution at the meta position but deactivate it for nucleophilic attacks. This directs reactions like nitration or halogenation to specific sites .
  • Amino Group Reactivity : The –NH₂ group participates in diazotization or acylation (e.g., with acetic anhydride) to form derivatives like N-acetamide, enhancing solubility for biological assays .
  • Steric Effects : Ortho-fluorines hinder rotation of the acetoxy group, affecting conformational stability in solution .

Advanced: How can researchers address stability discrepancies under varying pH or temperature?

Answer:

  • pH Stability Studies : Conduct accelerated degradation tests (e.g., 0.1 M HCl/NaOH at 25°C). The ester group hydrolyzes rapidly under basic conditions (t₁/₂ < 1 hr at pH 10), requiring neutral buffers for storage .
  • Thermal Degradation : Thermogravimetric analysis (TGA) shows decomposition above 150°C. Store at 2–8°C in amber vials to prevent photolytic cleavage of the C–F bond .
  • Contradiction Resolution : Compare kinetic data across labs using standardized protocols (e.g., USP guidelines) to isolate variables like trace metal impurities .

Basic: What are the best practices for storage and handling?

Answer:

  • Storage : Keep at 2–8°C in airtight containers under nitrogen to prevent oxidation of the amino group .
  • Handling : Use gloveboxes for moisture-sensitive reactions (e.g., Grignard additions) and avoid contact with strong bases or oxidizing agents .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

Advanced: How can computational tools predict physicochemical properties?

Answer:

  • ACD/Labs Percepta : Predicts logP (~1.8) and pKa (NH₂: ~4.2; ester: ~-2.1) using QSAR models, aiding solubility optimization .
  • Density Functional Theory (DFT) : Models electrostatic potential surfaces to identify reactive sites (e.g., amino group nucleophilicity) .
  • Limitations : Predictions may underestimate steric effects in crystalline states, requiring experimental validation via XRD .

Advanced: What strategies resolve low yields in cross-coupling reactions?

Answer:

  • Catalyst Screening : Test Pd₂(dba)₃/XPhos for Buchwald-Hartwig amination to reduce steric hindrance from fluorine substituents .
  • Solvent Optimization : Use DMF or THF to enhance solubility of aryl halide intermediates .
  • Microwave Assistance : Reduce reaction time from 24 hr to 2 hr at 120°C, improving yield by 15–20% .

Basic: How to assess bioactivity while minimizing degradation?

Answer:

  • In vitro Assays : Use PBS (pH 7.4) with 1% DMSO to maintain solubility. Pre-incubate stock solutions at 37°C for ≤1 hr .
  • Metabolite Tracking : LC-MS/MS detects hydrolysis products (e.g., free carboxylic acid) in cell lysates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3-amino-2,6-difluorophenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(3-amino-2,6-difluorophenyl)acetate

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